N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated phenyl group and a benzodioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoro-2-methylaniline and a suitable leaving group.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the intermediate product and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
- 2-fluoro-4-methylphenol
- 2-fluoro-N-(4-methylphenyl)acetamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring structure, which imparts distinct chemical and biological properties compared to other fluorinated phenyl derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H16FNO3 |
---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H16FNO3/c1-11-9-13(18)4-5-14(11)19-17(20)12-3-6-15-16(10-12)22-8-2-7-21-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20) |
InChI Key |
RZEJYVDZBIANQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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